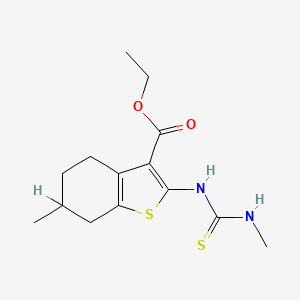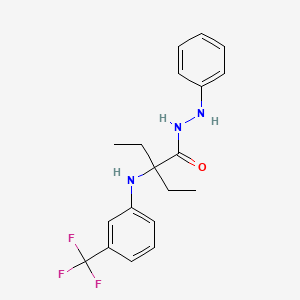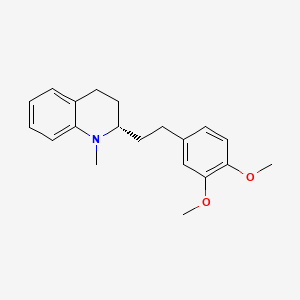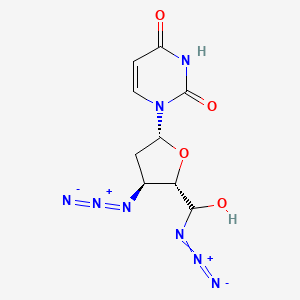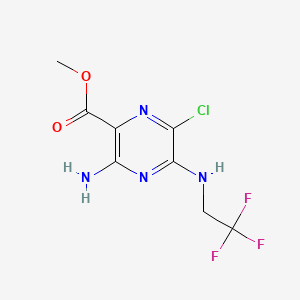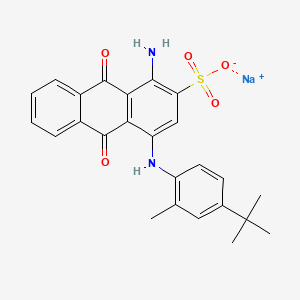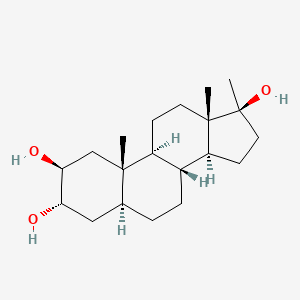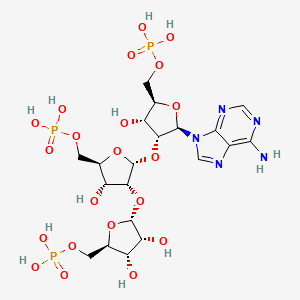
Diphosphoribosyl-adenosine monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoribosyl-adenosine monophosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular metabolism and is a key component in the synthesis of RNA and DNA. It is also essential for energy transfer within cells and acts as a signaling molecule in various biological pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphosphoribosyl-adenosine monophosphate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . These enzymes facilitate the phosphorylation of nucleosides to produce nucleotides. The reaction conditions typically include a buffered solution with appropriate pH and temperature to ensure enzyme activity.
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes due to their efficiency and specificity. These processes utilize recombinant enzymes and optimized reaction conditions to achieve high yields. The use of bioreactors allows for the controlled synthesis of the compound, ensuring consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diphosphoribosyl-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis involves the cleavage of the phosphate ester bond, resulting in the formation of adenosine and inorganic phosphate . Phosphorylation reactions, catalyzed by kinases, add phosphate groups to the compound, converting it into higher-energy nucleotides such as adenosine diphosphate and adenosine triphosphate .
Common Reagents and Conditions: Common reagents used in these reactions include ATP, ADP, and various kinases. The reactions typically occur in aqueous solutions with specific pH and temperature conditions to maintain enzyme activity. For example, phosphorylation reactions are often carried out in the presence of magnesium ions, which act as cofactors for the kinases .
Major Products Formed: The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and inorganic phosphate. These products play vital roles in cellular energy transfer and metabolic processes .
Applications De Recherche Scientifique
Diphosphoribosyl-adenosine monophosphate has numerous applications in scientific research. In chemistry, it is used as a substrate in enzymatic assays to study kinase activity and phosphorylation mechanisms . In biology, it serves as a signaling molecule that regulates various cellular processes, including energy homeostasis and signal transduction . In medicine, it is investigated for its potential therapeutic applications in treating metabolic disorders and as a biomarker for certain diseases . In industry, it is utilized in the production of nucleotide-based pharmaceuticals and as a component in diagnostic assays .
Mécanisme D'action
The mechanism of action of diphosphoribosyl-adenosine monophosphate involves its role as a substrate for kinases and its participation in phosphorylation reactions. It acts as a donor of phosphate groups, which are transferred to other molecules, thereby modulating their activity and function . The compound also interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Diphosphoribosyl-adenosine monophosphate is similar to other nucleotides such as adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate. it is unique in its specific role in certain biochemical pathways and its ability to act as a signaling molecule . Similar compounds include inosine monophosphate, cytidine monophosphate, and guanosine monophosphate, which also participate in nucleotide metabolism and cellular processes .
Conclusion
This compound is a vital nucleotide derivative with significant roles in cellular metabolism, energy transfer, and signal transduction. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its unique contributions to biochemical processes.
Propriétés
Numéro CAS |
70028-80-7 |
|---|---|
Formule moléculaire |
C20H32N5O21P3 |
Poids moléculaire |
771.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H32N5O21P3/c21-16-9-17(23-4-22-16)25(5-24-9)18-14(11(27)7(42-18)2-40-48(33,34)35)45-20-15(12(28)8(44-20)3-41-49(36,37)38)46-19-13(29)10(26)6(43-19)1-39-47(30,31)32/h4-8,10-15,18-20,26-29H,1-3H2,(H2,21,22,23)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/t6-,7-,8-,10-,11-,12-,13-,14-,15-,18-,19-,20-/m1/s1 |
Clé InChI |
HABJYFWBXSWFJZ-GQVRRBAGSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O[C@@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)OC5C(C(C(O5)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


